![molecular formula C25H21ClN2O3 B6115838 2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one](/img/structure/B6115838.png)
2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one
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Overview
Description
2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one is a synthetic compound that belongs to the class of benzochromene derivatives. This compound has been of great interest to researchers due to its potential therapeutic applications.
Scientific Research Applications
The compound 2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. The compound has also been investigated for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mechanism of Action
The exact mechanism of action of 2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one is not fully understood. However, it has been proposed that the compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions may contribute to the compound's antipsychotic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one can modulate various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. The compound has been reported to increase the levels of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties, which may also be beneficial in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one in lab experiments is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. This makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one. One area of interest is the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate the compound's efficacy and safety in animal models and clinical trials. Another future direction is the development of new synthetic analogs of the compound with improved pharmacological properties, such as increased solubility and selectivity for specific receptor subtypes. Finally, more research is needed to elucidate the exact mechanism of action of the compound and its effects on various neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 2-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-3H-benzo[f]chromen-3-one has been reported in the literature. The compound can be synthesized by reacting 5-chloro-2-methylphenylpiperazine with 3-acetyl-4-hydroxy-2H-chromen-2-one in the presence of a suitable base and a solvent. The reaction proceeds via nucleophilic substitution of the chlorine atom by the piperazine ring followed by cyclization to form the benzochromene ring.
properties
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3/c1-16-6-8-18(26)14-22(16)27-10-12-28(13-11-27)24(29)21-15-20-19-5-3-2-4-17(19)7-9-23(20)31-25(21)30/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQPTKCOIZTEEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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